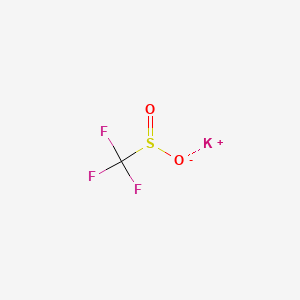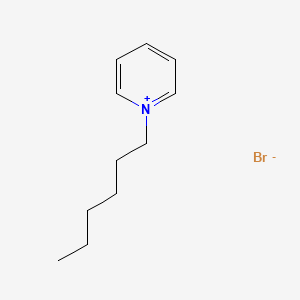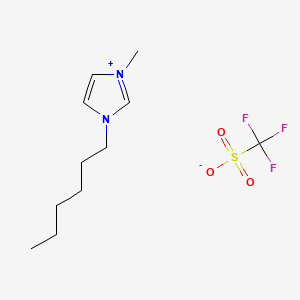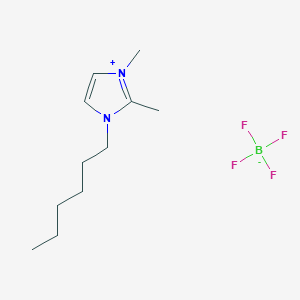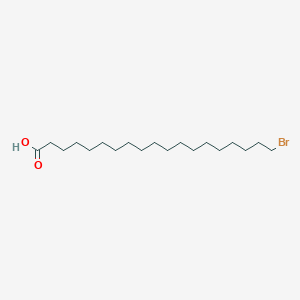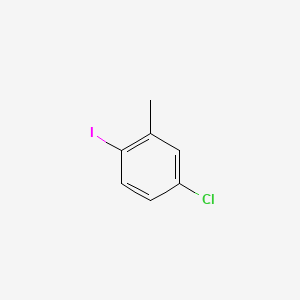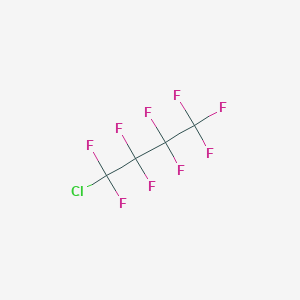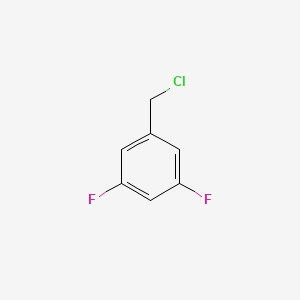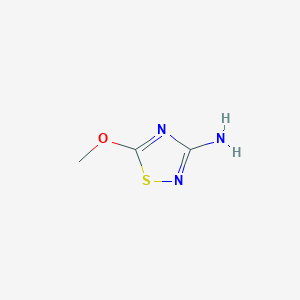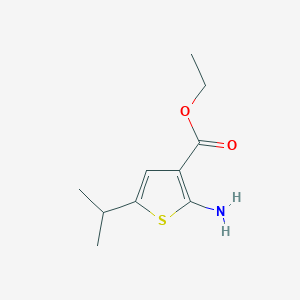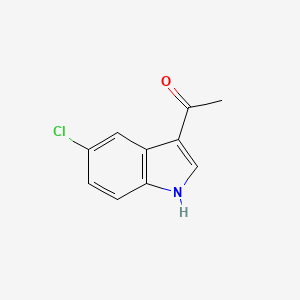
1-(5-cloro-1H-indol-3-il)etanona
Descripción general
Descripción
1-(5-Chloro-1H-indol-3-yl)ethanone is an organic compound with the molecular formula C10H8ClNO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
1-(5-Chloro-1H-indol-3-yl)ethanone has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 1-(5-chloro-1h-indol-3-yl)ethanone, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . Another method includes the reaction of 5-chloroindole with acetyl chloride under anhydrous conditions .
Industrial Production Methods: Industrial production of 1-(5-chloro-1H-indol-3-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various indole and indoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Comparación Con Compuestos Similares
1-(1H-indol-3-yl)ethanone: A non-chlorinated analog with similar chemical properties.
5-Bromo-1-(1H-indol-3-yl)ethanone: A brominated derivative with distinct reactivity.
1-(5-Methyl-1H-indol-3-yl)ethanone: A methyl-substituted analog with different biological activities.
Uniqueness: 1-(5-Chloro-1H-indol-3-yl)ethanone is unique due to the presence of the chlorine atom at the 5-position of the indole ring, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interactions with biological targets, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUBXJIHEAWOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376622 | |
| Record name | 1-(5-chloro-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51843-24-4 | |
| Record name | 1-(5-chloro-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(5-chloro-1H-indol-3-yl)ethanone in the synthesis of the novel Mannich bases described in the research paper?
A: 1-(5-chloro-1H-indol-3-yl)ethanone serves as a crucial starting material in the multi-step synthesis of the novel Mannich base derivatives. The research paper outlines its reaction with chloroethyl acetate in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) []. This reaction yields an intermediate product which is then treated with 4-hydrazinopyridine, ultimately leading to the formation of 2-(5-chloro-3-(1-(2-pyridin-4-yl)hydrazono)ethyl)-1H-indol-1-yl)acetate. This compound then undergoes a series of further transformations, including Vilsmeier-Haack reaction, reactions with various anilines, hydrazine hydrate, and finally, a Mannich reaction to yield the final Mannich base derivatives [].
Q2: Does the research paper discuss any spectroscopic data to characterize 1-(5-chloro-1H-indol-3-yl)ethanone?
A: While the research paper focuses on the synthesis and antimicrobial activity of the final Mannich base derivatives, it doesn't delve into the specific spectroscopic characterization of each intermediate, including 1-(5-chloro-1H-indol-3-yl)ethanone []. Further investigation and analysis would be needed to obtain detailed spectroscopic data for this specific compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


